molecular formula C19H19N3O3S B2501417 N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251667-71-6

N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2501417
M. Wt: 369.44
InChI Key: FLJMOEHJHHKYST-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl and pyrimidinyl groups, which are often explored for their potential biological activities, particularly as anticancer agents .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that had been previously chlorinated and condensed with urea . These methods suggest that the synthesis of "N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide" would likely involve similar strategies, such as the use of methoxybenzoic acid derivatives and pyrimidinyl intermediates.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing details such as bond lengths and angles. Density functional theory (DFT) calculations are used to optimize geometric parameters and compare them with experimental values. For example, a related compound crystallized in the tetragonal system and its optimized geometric parameters were compared with X-ray diffraction values . Such analysis would be relevant for understanding the molecular structure of "N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide".

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their interactions with biological targets. Molecular docking studies can reveal how these compounds may inhibit specific proteins, as seen in the case of a compound inhibiting the PDB:3D15 protein . The methoxyaryl substitution on the pyrimidinyl scaffold has been shown to modulate the antagonistic profile of adenosine receptors, indicating that specific functional groups can significantly impact the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their ability to form crystals and their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the compound's stability and reactivity. The molecular electrostatic potential (MEP) surface map provides insights into the distribution of electronic density, which is important for predicting sites of chemical reactivity . The cytotoxicity of these compounds against various cancer cell lines is also a key physical property, with IC50 values indicating their potency .

Scientific Research Applications

Antifungal Applications

  • A study by Jafar et al. (2017) explored derivatives of this compound for their antifungal effects, particularly against fungi like Aspergillus terreus and Aspergillus niger.

Anti-inflammatory and Analgesic Agents

  • Research by Abu‐Hashem et al. (2020) involved the synthesis of derivatives for potential use as anti-inflammatory and analgesic agents, with notable inhibitory activity on COX-2 enzymes and protective effects against pain and inflammation.

Anticonvulsant Agents

  • A 2020 study by Severina et al. investigated derivatives as possible anticonvulsants. The study included a docking study and pharmacological evaluation, indicating moderate anticonvulsant activity.

Radioimaging Applications

  • Dollé et al. (2008) explored the use of a derivative for radioimaging, specifically for imaging the translocator protein with positron emission tomography.

Antimicrobial Agents

  • The work of Hossan et al. (2012) focused on synthesizing derivatives as antimicrobial agents, showing significant antibacterial and antifungal activities.

Insecticidal Applications

  • A study by Bakhite et al. (2014) developed pyridine derivatives for insecticidal activity, particularly against the cowpea aphid, Aphis craccivora Koch.

Antitumor Activity

  • Al-Sanea et al. (2020) synthesized derivatives to test their anticancer activity on various cancer cell lines, finding compounds with appreciable growth inhibition effects.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-16-6-3-2-5-14(16)8-9-20-18(23)12-22-13-21-15(11-19(22)24)17-7-4-10-26-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJMOEHJHHKYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

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